3-Prop-2-enyloxolane-3-carboxylic acid

Description

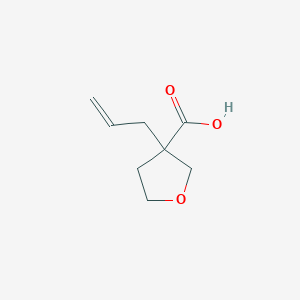

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOQCVINBTWKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Tetrahydrofuran Carboxylic Acids in Chemical Synthesis

Tetrahydrofuran (B95107) carboxylic acids are a class of compounds that serve as valuable building blocks in organic synthesis. The tetrahydrofuran ring, a five-membered cyclic ether, is a privileged scaffold found in numerous natural products and pharmaceuticals. The incorporation of a carboxylic acid group onto this ring system provides a handle for further functionalization and molecular elaboration.

Tetrahydro-2-furancarboxylic acid, a closely related compound, can be synthesized through methods like the hydrogenation of furan-2-carboxylic acid or the oxidation of tetrahydrofuran derivatives. ontosight.ai These synthetic routes highlight the accessibility of this class of compounds. The presence of the carboxylic acid allows for the formation of esters, amides, and other derivatives, making these molecules versatile intermediates in the synthesis of more complex targets, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For instance, (R)-tetrahydrofuran-2-carboxylic acid is a known chiral building block for the synthesis of the β-lactam antibiotic faropenem. researchgate.net The utility of these compounds also extends to polymer chemistry, where they can be used in the production of biodegradable polymers. chemimpex.com

The Role of Allylic and Carboxylic Acid Functionalities in Complex Molecule Construction

The synthetic utility of 3-Prop-2-enyloxolane-3-carboxylic acid is largely defined by its two key functional groups: the allyl group and the carboxylic acid.

The allyl group is a substituent with the structural formula -CH2-CH=CH2. wikipedia.org The carbon atom adjacent to the double bond is referred to as the allylic position, which is a site of enhanced reactivity. wikipedia.orgnumberanalytics.comallen.in This heightened reactivity is a consequence of the stability of intermediates, such as allylic radicals, cations, and anions, which are stabilized by resonance. wikipedia.orgallen.in This property makes the allyl group a participant in a variety of important chemical reactions, including allylic substitution, in which a leaving group at the allylic position is replaced by a nucleophile. numberanalytics.comallen.in This reaction is a powerful tool for introducing new functional groups into a molecule and is widely used in the synthesis of complex organic compounds, including pharmaceuticals like anticancer agents and antiviral compounds. numberanalytics.com The allyl group itself can also serve as a protecting group for alcohols, offering stability under both acidic and basic conditions, and can be deprotected under specific conditions, often involving a palladium catalyst. organic-chemistry.org

The carboxylic acid functionality (-COOH) is one of the most important functional groups in organic chemistry. numberanalytics.com Its ability to act as a proton donor (acid) and to form hydrogen bonds makes it a key player in both chemical reactions and biological interactions. numberanalytics.comresearchgate.net In drug design, the carboxylic acid moiety is often incorporated to enhance water solubility and to interact with biological targets like enzymes and receptors. numberanalytics.comresearchgate.netwiley-vch.de In synthetic chemistry, carboxylic acids are versatile intermediates that can be converted into a wide range of other functional groups, such as esters, amides, and alcohols. libretexts.org They can also be synthesized through various methods, including the oxidation of primary alcohols and aldehydes, and the hydrolysis of nitriles and esters. numberanalytics.comlibretexts.org

Current Research Landscape Pertaining to Substituted Oxolanes

Analysis of Chiral Centers and Stereoisomerism in 3-Prop-2-enyloxolane-3-carboxylic acid

The molecular structure of 3-Prop-2-enyloxolane-3-carboxylic acid features a single stereocenter at the C3 position of the oxolane (tetrahydrofuran) ring. This carbon atom is a fully substituted or quaternary stereocenter, as it is bonded to four different groups:

A prop-2-enyl (allyl) group

A carboxylic acid group

The C2 carbon of the oxolane ring

The C4 carbon of the oxolane ring

The presence of this single chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The synthesis of such chiral molecules in an enantiomerically pure form is highly desirable, as different enantiomers can exhibit distinct biological activities. google.com For related 3-substituted-tetrahydrofuran-3-carboxylic acid derivatives, achieving high optical purity, often defined as an enantiomeric excess greater than 96-98%, is a key objective. google.com

Strategies for Enantioselective Synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid

Synthesizing a specific enantiomer of a molecule with a quaternary stereocenter is a significant synthetic challenge. Several strategic approaches have been developed to address this, which can be adapted for the synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the target molecule, a key strategy would be the asymmetric allylation of a suitable precursor. For instance, the palladium-catalyzed asymmetric allylic alkylation of an enolate derived from a 3-carboxy-oxolane precursor could establish the chiral quaternary center. While direct literature on the target molecule is scarce, related transformations provide a proof of concept. For example, catalytic asymmetric synthesis of branched allylic esters from prochiral allylic alcohols has been achieved with high enantioselectivity using palladium(II) catalysts. nih.gov Similarly, rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions have been used to create chiral centers in complex cyclic systems, demonstrating the power of transition metal catalysis in stereoselective synthesis. chemrxiv.org

Another potential route involves the [3+2] annulation reaction between an allylsilane and an α-ketoester, which can be used to construct the tetrahydrofuran ring and set the stereocenter simultaneously. nih.gov The choice of a chiral Lewis acid catalyst is crucial for inducing enantioselectivity in such reactions.

This classical strategy involves covalently attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

For the synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid, a precursor such as 3-oxotetrahydrofuran-3-carboxylic acid could be esterified with a chiral alcohol (e.g., (-)-menthol or a camphor-derived sultam). beilstein-journals.orgnih.gov The resulting diastereomeric ester would then be subjected to allylation. The steric bulk of the chiral auxiliary would favor the addition of the allyl group from one face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the ester would cleave the auxiliary, yielding the desired enantiomerically enriched carboxylic acid. This method has been successfully applied to the synthesis of various artificial glutamate analogs and other complex carboxylic acids. beilstein-journals.org

| Auxiliary Type | Example Auxiliary | Typical Application |

| Chiral Alcohols | L-(-)-Menthol | Resolution of carboxylic acids via diastereomeric ester formation. beilstein-journals.org |

| Sultams | Camphor Sultam | Asymmetric addition to glyoxylic acid derivatives. nih.gov |

| Chiral Amines | (1R,2R)-1,2-Diaminocyclohexane | Formation of diastereomeric amides for resolution. acs.org |

Enzymes are highly selective catalysts that can operate under mild conditions. A chemoenzymatic approach could involve the kinetic resolution of a racemic mixture of 3-Prop-2-enyloxolane-3-carboxylic acid or a precursor ester. In a kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, a lipase could selectively hydrolyze one enantiomer of a racemic ester of the target acid, yielding one enantiomer as the acid and the other as the unreacted ester. Such enzymatic resolutions are a powerful tool for accessing enantiopure chiral building blocks. researchgate.net

Diastereoselective Control in the Synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid Derivatives

When additional stereocenters are present in a molecule, the challenge shifts from controlling enantioselectivity to controlling diastereoselectivity—the relative stereochemistry between multiple chiral centers. The synthesis of derivatives of 3-Prop-2-enyloxolane-3-carboxylic acid with substituents on the oxolane ring or the allyl group would require precise diastereoselective control.

Methodologies for synthesizing substituted tetrahydrofurans often rely on cyclization or annulation reactions where the stereochemistry is directed by existing chiral centers or by the reaction mechanism itself. nih.gov For example, intramolecular reactions of intermediates containing tethered allylsilanes can proceed with high diastereoselectivity to form substituted tetrahydrofurans. nih.gov Similarly, Lewis acid-mediated reactions can exhibit high levels of diastereocontrol, with the specific stereoisomer obtained being dependent on the choice of Lewis acid (e.g., (iPrO)2TiCl2 versus TBSOTf), which can influence chelation control. nih.govresearchgate.net The development of multicomponent reactions has also enabled the stereoselective synthesis of highly substituted tetrahydrofurans from simple starting materials. researchgate.net

Resolution Techniques for Racemic 3-Prop-2-enyloxolane-3-carboxylic acid

If an enantioselective synthesis is not feasible or efficient, a racemic mixture can be synthesized and then separated into its constituent enantiomers through a process called resolution.

A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nii.ac.jp This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine. The resulting salts are diastereomers and possess different physical properties, such as solubility. This difference allows them to be separated by techniques like fractional crystallization. nii.ac.jp After separation, the addition of a strong acid liberates the pure enantiomers of the carboxylic acid.

Another powerful technique is chiral chromatography. google.combeilstein-journals.org In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and allowing for their separation. This technique is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. beilstein-journals.org

Construction of the Tetrahydrofuran Ring System with C3 Functionalization

The synthesis of the 3-Prop-2-enyloxolane-3-carboxylic acid scaffold hinges on two critical aspects: the formation of the five-membered oxolane ring and the introduction of the allyl and carboxylic acid groups at the C3 position. Numerous methodologies in organic synthesis can be adapted to achieve these goals.

Cyclization Reactions for Oxolane Ring Formation

The formation of the tetrahydrofuran ring is a cornerstone of many natural product syntheses. nih.gov A variety of cyclization strategies have been developed to afford this important heterocyclic motif.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including dihydrofurans, which can be readily reduced to the desired tetrahydrofuran core. rsc.orgwikipedia.org This method typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to cyclize a diene precursor. rsc.org For the synthesis of a C3-substituted oxolane, a suitable diene precursor would possess an oxygen atom appropriately positioned to form the five-membered ring. The strategic assembly of the RCM precursor is crucial and often involves steps like O-allylation of a vinylated alcohol. rsc.org

Table 1: Key Features of RCM for Dihydrofuran Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Grubbs' 1st or 2nd generation (GI, GII), Hoveyda-Grubbs II (HGII) | rsc.org |

| Precursors | Acyclic dienes with an ether linkage | rsc.org |

| Product | Dihydrofuran (precursor to tetrahydrofuran) | rsc.org |

| Key Bond Formation | Intramolecular carbon-carbon double bond | wikipedia.org |

Radical cyclizations offer a mild and effective method for constructing tetrahydrofuran rings, often with high levels of regio- and stereoselectivity. acs.orgresearchgate.netrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or alkyne. acs.org For instance, the radical cyclization of substituted epoxides using a transition-metal radical source can yield polysubstituted tetrahydrofurans. acs.org The 5-hexenyl radical cyclization is a widely used approach for the formation of five-membered rings. acs.org

A common strategy involves the use of a bromoalkene or bromoalkyne as a radical precursor. acs.org More recent methods have explored the use of epoxides as building blocks, where one-electron reduction generates a radical intermediate that can cyclize. acs.org This approach has been successfully applied to the preparation of various polysubstituted tetrahydrofuran derivatives. acs.org

Halocyclization, also known as haloetherification, is a classic and reliable method for the synthesis of cyclic ethers. rsc.org This reaction involves the electrophilic addition of a halogen (such as iodine or bromine) to an unsaturated alcohol, followed by intramolecular attack by the hydroxyl group to form the tetrahydrofuran ring. The resulting halomethyl-substituted tetrahydrofuran can then be further functionalized. Asymmetric halocyclization has also been developed, enabling the synthesis of enantioenriched natural products. rsc.org

Stereocontrolled cycloaddition reactions provide a powerful means to construct highly functionalized tetrahydrofuran rings with precise control over stereochemistry. nih.govacs.org One of the most common approaches is the [3+2] cycloaddition of carbonyl ylides with activated alkenes. nih.gov Rhodium-catalyzed reactions of diazo compounds with aldehydes are frequently employed to generate the carbonyl ylide in situ. nih.gov

Another powerful strategy involves the Diels-Alder reaction between a furan (B31954) and a dienophile to form an oxabicyclo[2.2.1]heptene, which can then be transformed into a polysubstituted tetrahydrofuran through ring-opening cross-metathesis or oxidative cleavage. nih.gov This approach allows for the introduction of multiple stereocenters with high diastereoselectivity. nih.gov

Functionalization at C3 of the Oxolane Ring

Once the tetrahydrofuran ring is formed, or concurrently during its formation, functionalization at the C3 position is required to introduce the allyl and carboxylic acid moieties.

Direct C-H functionalization of tetrahydrofurans is an emerging area. nih.gov While often favoring the α-position (C2 or C5) due to the influence of the adjacent oxygen atom, methods for functionalization at other positions are being developed. rsc.org For instance, site selectivity in C-H functionalization can sometimes be achieved based on steric or electronic factors within the substrate. nih.gov

A more traditional and predictable approach involves the use of precursors that already contain the desired functionality or a group that can be readily converted to it. For example, a Prins cyclization can generate 3-acyl tetrahydrofuran derivatives, where the acyl group could potentially be elaborated to the target carboxylic acid and allyl groups. nih.gov

Another strategy involves the functionalization of a pre-existing furan ring, which is then converted to the tetrahydrofuran. For instance, selective C3-silylation of furfural (B47365) derivatives has been demonstrated, providing a handle for further functionalization at that position. chemistryviews.org

Introduction of the Carboxylic Acid Moiety

The incorporation of a carboxylic acid group at the C3 position of the oxolane ring is a critical step in the synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid. This transformation can be achieved through several reliable methods, most commonly involving the hydrolysis of a precursor ester.

One common strategy begins with a 3-oxo-oxolane derivative, which can be synthesized from readily available starting materials. This ketone can then be converted to a cyanohydrin, followed by hydrolysis to yield a hydroxy acid. Subsequent dehydration and reduction steps can lead to the desired carboxylic acid.

Alternatively, a more direct approach involves the use of a malonic ester derivative. For instance, the reaction of a suitably protected diol with a substituted malonic ester can be employed to construct the oxolane ring with the ester functionality already in place. The final step is the hydrolysis of the ester to the carboxylic acid. This method is advantageous as it allows for the early introduction of the carboxyl group precursor.

A summary of potential precursor esters and their hydrolysis conditions is presented below.

| Precursor Ester | Hydrolysis Reagent | Conditions |

| Methyl 3-Prop-2-enyloxolane-3-carboxylate | Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water |

| Ethyl 3-Prop-2-enyloxolane-3-carboxylate | Sodium Hydroxide (NaOH) | Ethanol/Water, Reflux |

| Benzyl 3-Prop-2-enyloxolane-3-carboxylate | Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Room Temp. |

Installation of the Prop-2-enyl Group

The installation of the prop-2-enyl (allyl) group at the C3 position of the oxolane ring is another key transformation. This is typically achieved through an allylation reaction on a suitable precursor. A common precursor for this step is an oxolane-3-carboxylic acid ester.

The general approach involves the formation of an enolate from the oxolane-3-carboxylic acid ester by treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH). This enolate then acts as a nucleophile, attacking an allyl electrophile, most commonly allyl bromide.

The efficiency of this reaction can be influenced by several factors, including the choice of solvent, temperature, and the nature of the base. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) at low temperatures to control reactivity and minimize side reactions.

Convergent and Divergent Synthetic Routes

The synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid can be approached from both convergent and divergent perspectives.

A divergent synthesis strategy would involve the creation of a common intermediate that can be elaborated into a variety of final products. For example, a 3-oxolanone-3-carboxylic acid ester could serve as a key intermediate. From this central molecule, the prop-2-enyl group can be introduced, and subsequently, other functional groups could be added to the oxolane ring or the allyl moiety, leading to a library of related compounds. This approach is particularly useful for structure-activity relationship studies. nih.govnih.govchemrxiv.org

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the final stages. For 3-Prop-2-enyloxolane-3-carboxylic acid, a convergent approach might involve the synthesis of a C2 fragment that will form the C4, C5, and oxygen atom of the oxolane ring, and a separate C3 fragment already containing the carboxylic acid and prop-2-enyl groups. The final step would be a ring-closing reaction to form the oxolane ring. This strategy can be more efficient for the synthesis of a single target molecule.

Sustainable and Green Chemistry Approaches in 3-Prop-2-enyloxolane-3-carboxylic acid Synthesis

In line with modern chemical manufacturing principles, the development of sustainable and green synthetic routes for 3-Prop-2-enyloxolane-3-carboxylic acid is of significant interest. mdpi.commdpi.comnih.gov This involves the use of environmentally benign solvents, the development of efficient catalytic systems, and the minimization of waste. nih.gov

Solvent-Free and Aqueous Media Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com For the synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid, certain steps can be adapted to be performed in aqueous media or under solvent-free conditions.

For example, the hydrolysis of a precursor ester to the final carboxylic acid is often amenable to being carried out in water, potentially with a co-solvent to aid solubility. bhu.ac.in This avoids the use of large quantities of organic solvents.

Solvent-free synthesis, often facilitated by mechanochemistry (grinding) or microwave irradiation, presents another green alternative. researchgate.netacs.org For instance, the allylation step could potentially be carried out under solvent-free conditions using a solid-supported base, thereby reducing solvent waste.

Catalyst Development for Enhanced Efficiency

The use of catalysts is fundamental to green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. google.com In the synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid, several steps can benefit from catalytic approaches.

For the installation of the prop-2-enyl group, the development of a catalytic enantioselective allylation would be a significant advancement, allowing for the production of a single enantiomer of the final product. Transition metal catalysts, such as those based on palladium or rhodium, are often employed for such transformations. google.com

Furthermore, the development of recyclable catalysts is a key area of research. For instance, solid-supported acid or base catalysts could be used for esterification or hydrolysis steps, allowing for easy separation and reuse of the catalyst. The use of heteropoly acid catalysts has shown promise in the synthesis of tetrahydrofuran and could be adapted for derivatives. researchgate.net

The following table summarizes potential green chemistry approaches for key synthetic steps.

| Synthetic Step | Green Chemistry Approach | Potential Benefits |

| Ester Hydrolysis | Reaction in aqueous media | Reduced use of organic solvents |

| Allylation | Solvent-free mechanochemical reaction | Elimination of solvent waste |

| Ring Formation | Use of a recyclable solid acid catalyst | Catalyst can be recovered and reused |

| Overall Synthesis | Microwave-assisted synthesis | Reduced reaction times and energy consumption mdpi.com |

By integrating these green chemistry principles, the synthesis of 3-Prop-2-enyloxolane-3-carboxylic acid can be made more environmentally friendly and economically viable.

Reactivity and Transformations of 3 Prop 2 Enyloxolane 3 Carboxylic Acid

Reactions of the Prop-2-enyl (Allyl) GroupThis part of the article would have focused on the reactivity of the allyl group, a versatile functional group in organic chemistry.

Olefin Metathesis Reactions for Structural Diversification:Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds.beilstein-journals.orgmdpi.comnih.govThe terminal double bond of the allyl group in 3-Prop-2-enyloxolane-3-carboxylic acid would be expected to participate in various metathesis reactions, such as cross-metathesis and ring-closing metathesis, enabling the synthesis of a diverse range of new molecules.uwindsor.canih.govModern ruthenium-based catalysts are known for their tolerance to functional groups like carboxylic acids.nih.gov

Despite the well-established principles governing these reactions, the absence of specific studies on 3-Prop-2-enyloxolane-3-carboxylic acid prevents the inclusion of detailed research findings, data tables, and specific examples as required. The generation of a scientifically rigorous article necessitates access to peer-reviewed research that details the outcomes of these reactions when applied to the subject compound. Without such data, any discussion would be purely hypothetical and based on general chemical principles rather than on documented evidence.

Hydrofunctionalization Reactions (e.g., Hydroboration-Oxidation, Halogenation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom across the double bond of the allyl group. These reactions are fundamental in organic synthesis for introducing new functionality with specific regiochemical and stereochemical control.

Hydroboration-Oxidation: This two-step process is a cornerstone method for the anti-Markovnikov hydration of alkenes. wikipedia.org In the first step, borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), adds across the alkene. masterorganicchemistry.com The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. This hydroboration step is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond. wikipedia.org Subsequent oxidation of the resulting organoborane, usually with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com For 3-Prop-2-enyloxolane-3-carboxylic acid, this reaction is expected to yield 3-(3-hydroxypropyl)oxolane-3-carboxylic acid. The regioselectivity is driven by both steric factors (boron adding to the less hindered terminal carbon) and electronic factors. wikipedia.org

Halogenation: The allyl group can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). However, a more synthetically relevant transformation involving the carboxylic acid moiety is decarboxylative halogenation, also known as halodecarboxylation. This reaction replaces the carboxyl group with a halogen atom. acs.org While various methods exist, one common approach is the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid, or modifications like the Barton decarboxylation in the presence of a halogen source. acs.orgnih.gov This process typically proceeds via a radical mechanism. wikipedia.org Applying such a reaction to 3-Prop-2-enyloxolane-3-carboxylic acid could potentially yield a 3-allyl-3-halo-oxolane. However, the presence of the alkene, which is also reactive towards halogens and radical conditions, could lead to competing side reactions, such as addition to the double bond or allylic halogenation. acs.org

| Reaction Type | Reagents | Key Features | Expected Product from Substrate |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition | 3-(3-Hydroxypropyl)oxolane-3-carboxylic acid |

| Decarboxylative Halogenation | Varies (e.g., Ag₂O, Br₂ or photoredox methods) | C-C bond cleavage, radical intermediate | 3-Allyl-3-halo-oxolane (potential for side reactions) |

Epoxidation and Dihydroxylation of the Alkene Moiety

The double bond of the allyl group is susceptible to oxidation, leading to the formation of epoxides or vicinal diols, which are valuable synthetic intermediates.

Epoxidation: The conversion of the alkene to an epoxide can be readily achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comyoutube.com The reaction is a concerted syn-addition of an oxygen atom to the double bond, forming a three-membered oxirane ring. chemistrysteps.com This transformation of the substrate would yield 3-(oxiran-2-ylmethyl)oxolane-3-carboxylic acid. The resulting epoxide is a versatile intermediate, susceptible to ring-opening by various nucleophiles. chemistrysteps.com

Dihydroxylation: The addition of two hydroxyl groups across the double bond can be accomplished with either syn or anti stereochemistry. libretexts.orglibretexts.org

Anti-dihydroxylation is typically achieved in a two-step sequence involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. chemistrysteps.comyoutube.com The nucleophilic attack of water on the protonated epoxide proceeds via an Sₙ2-like mechanism, resulting in the formation of a trans-diol.

Syn-dihydroxylation is performed using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgwikipedia.org These reagents react with the alkene in a concerted fashion to form a cyclic intermediate (an osmate ester or manganate (B1198562) ester, respectively). libretexts.org Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds to furnish the cis-diol, with both hydroxyl groups on the same face of the original double bond. libretexts.orgwikipedia.org The use of catalytic OsO₄ in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) is common due to the high cost and toxicity of osmium tetroxide. wikipedia.org

| Transformation | Reagents | Stereochemistry | Expected Product |

| Epoxidation | m-CPBA or other peroxyacids | Syn-addition of oxygen | 3-(Oxiran-2-ylmethyl)oxolane-3-carboxylic acid |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition of OH groups | 3-(2,3-Dihydroxypropyl)oxolane-3-carboxylic acid (trans-diol) |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition of OH groups | 3-(2,3-Dihydroxypropyl)oxolane-3-carboxylic acid (cis-diol) |

Radical Reactions Involving the Allyl Group

The allyl group and the carboxylic acid provide handles for various radical-mediated transformations. These reactions proceed through uncharged, highly reactive intermediates and can enable unique bond formations.

Barton Decarboxylation: This is a powerful method for the reductive decarboxylation of carboxylic acids. wikipedia.org The process involves the conversion of the carboxylic acid into a thiohydroxamate ester, often called a Barton ester. wikipedia.orgsynarchive.com This derivative, when heated or irradiated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride or tertiary thiols), undergoes a radical chain reaction. wikipedia.orgorganic-chemistry.org The key steps involve the homolytic cleavage of the N-O bond, followed by decarboxylation to generate an alkyl radical. wikipedia.org This radical then abstracts a hydrogen atom to yield the final alkane. wikipedia.org Applying this to the title compound would produce 3-allyloxolane. A key advantage of this method is the ability to trap the intermediate alkyl radical with other reagents instead of a hydrogen donor, allowing for the introduction of different functional groups where the carboxyl group was. organic-chemistry.org

Radical Cyclization: The allyl group's double bond can act as a radical acceptor in intramolecular cyclization reactions. wikipedia.org If a radical can be generated elsewhere on the molecule, it can add to the double bond to form a new ring. numberanalytics.com For instance, a radical generated on the oxolane ring could potentially undergo a 5-exo-trig or 6-endo-trig cyclization, leading to the formation of a bicyclic tetrahydrofuran derivative. wikipedia.org The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo closures being kinetically favored for hexenyl radicals. wikipedia.org

| Reaction | Typical Conditions | Intermediate | Potential Product |

| Barton Reductive Decarboxylation | Formation of Barton ester; then Bu₃SnH, AIBN, heat | Alkyl radical at C3 | 3-Allyloxolane |

| Radical Cyclization | Radical initiator, precursor for intramolecular radical | Cyclized radical | Bicyclic furan (B31954) derivatives |

Ring-Opening and Rearrangement Reactions of the Oxolane Core

While the oxolane ring is generally stable, it can undergo cleavage or rearrangement under specific conditions, particularly when activated by adjacent functional groups or external reagents.

Ireland-Claisen Rearrangement: This powerful nih.govnih.gov-sigmatropic rearrangement provides a method for carbon-carbon bond formation. wikipedia.org The reaction is performed on an allylic ester, which for the title compound, would first require esterification. organic-chemistry.org The allylic ester is then treated with a strong base (like lithium diisopropylamide, LDA) and a silyl (B83357) halide (like TMSCl) to form a silyl ketene (B1206846) acetal. nrochemistry.comyoutube.com This intermediate rearranges at much milder temperatures than the classic Claisen rearrangement. youtube.com Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid. wikipedia.org For the ester of 3-prop-2-enyloxolane-3-carboxylic acid, this rearrangement would involve the cleavage of the C3-O bond of the oxolane ring, effectively transferring the allyl group from the oxygen (in the ester) to a newly formed carbon-carbon bond, leading to a highly functionalized acyclic carboxylic acid.

Ring-Opening Cross-Coupling: The tetrahydrofuran ring can be opened through transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed, stereospecific ring-opening reactions of aryl-substituted tetrahydrofurans have been developed. nih.govacs.org These reactions couple the cyclic ether with Grignard reagents or organozinc reagents, leading to the formation of a new C-C bond and cleavage of a C-O bond in the ring. nih.govacs.orgacs.org This provides acyclic alcohols or carboxylic acids with controlled stereochemistry. nih.gov While the substrate lacks an aryl group for activation as described in some literature, analogous reactions could potentially be developed for 3-allyl-3-carboxy-oxolane, where the carboxylate or another derivative could participate in the catalytic cycle, leading to a ring-opened product.

Palladium-Catalyzed Transformations of 3-Prop-2-enyloxolane-3-carboxylic acid (e.g., C-H Activation, Cross-Coupling)

Palladium catalysis offers a vast toolbox for modern organic synthesis, enabling transformations that are often difficult to achieve by other means.

C-H Activation: The functionalization of otherwise unreactive C-H bonds is a major field in catalysis. The carboxylic acid moiety can act as a "directing group," coordinating to the palladium catalyst and guiding the activation to a specific C-H bond within the same molecule. nih.gov Recent advances have enabled the palladium-catalyzed olefination of γ-C(sp³)–H bonds in free aliphatic carboxylic acids. researchgate.netmpg.de In the case of 3-prop-2-enyloxolane-3-carboxylic acid, the hydrogens on the C5 position of the oxolane ring are in a γ-position relative to the carboxyl group. A palladium catalyst, with the aid of a specialized ligand, could potentially activate one of these C-H bonds, leading to coupling with an olefin. researchgate.net Such a transformation could be followed by an intramolecular Michael addition to form δ-lactones. mpg.de

Cross-Coupling Reactions: Palladium catalysts are renowned for their ability to mediate cross-coupling reactions like the Suzuki, Stille, and Heck reactions. nih.gov For 3-prop-2-enyloxolane-3-carboxylic acid, several possibilities exist:

Tsuji-Trost Allylic Substitution: While the allyl group itself is not primed for this reaction, conversion of the terminal alkene to an allylic acetate (B1210297) or carbonate would install the necessary leaving group. A Pd(0) catalyst could then facilitate the substitution of this leaving group with a wide range of nucleophiles. nih.gov

Heck Reaction: The terminal alkene could potentially participate as a coupling partner in a Heck reaction with an aryl or vinyl halide, leading to the formation of a new C-C bond at the terminal carbon of the original double bond.

Decarboxylative Cross-Coupling: The carboxylic acid itself can be used as a coupling partner in reactions where it is expelled as CO₂. This allows the alkyl group to which the carboxylate was attached to be coupled with various partners, such as aryl halides.

These palladium-catalyzed methods offer sophisticated ways to elaborate the core structure of 3-prop-2-enyloxolane-3-carboxylic acid, building molecular complexity in a controlled manner. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Reactive Site | Potential Outcome |

| Directed C-H Olefination | Pd(OAc)₂, Ligand, Olefin, Oxidant | γ-C-H bond on oxolane ring | γ-olefinated carboxylic acid or δ-lactone |

| Heck Reaction | Pd catalyst, Aryl/Vinyl Halide, Base | Alkene C=C double bond | Addition of aryl/vinyl group to the allyl side chain |

| Decarboxylative Coupling | Pd catalyst, Coupling Partner | Carboxylic acid | Replacement of COOH with a new C-C or C-X bond |

Mechanistic Investigations of Reactions Involving 3 Prop 2 Enyloxolane 3 Carboxylic Acid

Elucidation of Reaction Pathways for Synthetic Transformations

The transformation of 3-prop-2-enyloxolane-3-carboxylic acid and related substrates often involves intramolecular cyclization, a powerful strategy for the construction of complex cyclic systems. The specific reaction pathways are highly dependent on the reagents and catalysts employed.

One of the primary pathways involves a palladium-catalyzed intramolecular allylic substitution . In this process, a palladium(0) catalyst oxidatively adds to an allylic ester derivative of the substrate, forming a π-allylpalladium intermediate. The carboxylate or another tethered nucleophile then attacks this intermediate to form the cyclic product. The regioselectivity of the nucleophilic attack is a key aspect of this pathway. Deuterium-labeling experiments have been consistent with an outer-sphere nucleophilic addition to a π-allylpalladium intermediate in analogous systems. chemrxiv.org

Another significant pathway is radical cyclization . This can be initiated by various radical initiators, leading to the formation of a carbon-centered radical which then undergoes an intramolecular addition to the double bond. The resulting cyclized radical is subsequently quenched to afford the final product. The stereochemical outcome of these cyclizations can often be controlled by the addition of Lewis acids. diva-portal.org

Furthermore, acid-catalyzed cyclizations represent a viable pathway. In the presence of a Brønsted or Lewis acid, the alkene can be activated towards nucleophilic attack by the carboxylic acid. The reaction likely proceeds through a protonated or Lewis acid-coordinated intermediate, which facilitates the intramolecular ring closure. Chiral Brønsted acids have been shown to catalyze such reactions with high enantioselectivity. chemrxiv.orgnsf.gov

Finally, [3+2] cycloaddition reactions offer a convergent approach to the tetrahydrofuran (B95107) ring system. In these reactions, an allylic species can act as a three-carbon component, reacting with a two-atom partner to form the five-membered ring. Lewis acid catalysis is often employed to facilitate these transformations and control their stereoselectivity. researchgate.netnih.gov

A summary of potential reaction pathways is presented in the table below.

| Reaction Pathway | Catalyst/Reagent | Key Intermediate |

| Intramolecular Allylic Substitution | Palladium(0) | π-Allylpalladium complex |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Carbon-centered radical |

| Acid-Catalyzed Cyclization | Brønsted or Lewis Acid | Protonated/Coordinated alkene |

| [3+2] Cycloaddition | Lewis Acid | Zwitterionic or concerted transition state |

Role of Catalysts and Reagents in Stereochemical Control

Achieving high levels of stereochemical control is a central challenge in the synthesis of complex molecules derived from 3-prop-2-enyloxolane-3-carboxylic acid. The choice of catalysts and reagents plays a pivotal role in determining the stereochemical outcome of these reactions.

In palladium-catalyzed allylic substitutions , the stereochemistry is often dictated by the nature of the chiral ligands coordinated to the palladium center. Chiral phosphine (B1218219) ligands, for instance, can create a chiral environment around the metal, influencing the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate. Furthermore, the use of chiral phosphoric acids in synergistic catalysis with palladium has been shown to involve the chiral phosphate (B84403) anion in the stereo-determining step, leading to high enantioselectivity. chemrxiv.org

For radical cyclizations , Lewis acids can be employed to control the diastereoselectivity. By coordinating to the oxygen atoms of the substrate, a Lewis acid can restrict the conformational freedom of the molecule in the transition state of the cyclization, thereby favoring the formation of one diastereomer over another. For example, the addition of trialkylaluminum compounds has been shown to reverse the diastereoselectivity in the synthesis of 2,4-disubstituted tetrahydrofurans. diva-portal.org

In acid-catalyzed reactions , the use of chiral Brønsted acids is a powerful strategy for enantioselective synthesis. The chiral acid can protonate the substrate and its counterion can form a chiral ion pair, which directs the stereochemical course of the cyclization. This approach has been successfully applied to the desymmetrization of oxetanes to generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov

The table below summarizes the influence of various catalysts and reagents on stereochemical control.

| Reaction Type | Catalyst/Reagent | Role in Stereocontrol |

| Palladium-Catalyzed Allylic Substitution | Chiral Phosphine Ligands | Induce asymmetry in the catalytic cycle |

| Palladium-Catalyzed Allylic Substitution | Chiral Phosphoric Acids | Form a chiral ion pair with the intermediate |

| Radical Cyclization | Lewis Acids | Template the conformation of the transition state |

| Acid-Catalyzed Cyclization | Chiral Brønsted Acids | Create a chiral environment through ion pairing |

Intermediates and Transition State Analysis

The analysis of reaction intermediates and transition states provides deep insights into the factors governing reactivity and selectivity in reactions involving 3-prop-2-enyloxolane-3-carboxylic acid. While direct observation of these transient species is often challenging, their structures and energies can be effectively studied using computational methods, such as Density Functional Theory (DFT). e3s-conferences.org

In palladium-catalyzed allylic substitutions , the key intermediate is the π-allylpalladium complex. The geometry of this complex and the coordination of the nucleophile are crucial in determining the stereochemical outcome. Transition state modeling can be used to rationalize the observed stereoselectivity by comparing the energies of the different possible transition states leading to the various stereoisomers. montana.edu

For radical cyclizations , the geometry of the transition state for the intramolecular addition of the radical to the double bond is of paramount importance. The preference for a chair-like or boat-like transition state can determine the relative stereochemistry of the newly formed stereocenters. Computational studies can help to elucidate the lowest energy pathways and explain the observed diastereoselectivity. e3s-conferences.org

In acid-catalyzed cyclizations , the structure of the ion-pair intermediate formed between the protonated substrate and the chiral counterion is critical for stereochemical induction. The non-covalent interactions within this ion pair can create a highly ordered transition state, leading to efficient transfer of chirality. chemrxiv.org

Theoretical and Computational Chemistry Studies of 3 Prop 2 Enyloxolane 3 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the oxolane ring and the rotatable bonds of the allyl and carboxylic acid groups mean that 3-Prop-2-enyloxolane-3-carboxylic acid can exist in numerous conformations.

Conformational Analysis aims to identify the stable geometries (conformers) of the molecule and their relative energies. By systematically rotating the single bonds and calculating the potential energy at each step, a potential energy surface can be mapped. This would likely reveal several low-energy conformers. For instance, the orientation of the allyl group relative to the oxolane ring and the positioning of the carboxylic acid's hydroxyl group would be key determinants of conformational stability. The oxolane ring itself can adopt different puckered conformations, such as the envelope and twist forms, which would be investigated to find the most stable arrangement.

Molecular Dynamics (MD) Simulations would provide insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores its conformational space. This would be particularly useful in understanding the flexibility of the allyl chain and the oxolane ring, and how intermolecular interactions with a solvent might influence the preferred conformations. The simulation would track trajectories, velocities, and energies, providing a dynamic picture of the molecule's behavior that is not apparent from static conformational analysis alone.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a conformational analysis, showing the relative energies of a few possible conformers.

| Conformer ID | Dihedral Angle (C-C-O-C) | H-Bonding (Internal) | Relative Energy (kcal/mol) |

| Conf-1 | 165° | Yes | 0.00 (most stable) |

| Conf-2 | -60° | No | 1.5 |

| Conf-3 | 60° | No | 1.8 |

| Conf-4 | 180° | No | 2.5 |

This is a hypothetical table for illustrative purposes.

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other species. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.org

For 3-Prop-2-enyloxolane-3-carboxylic acid, the HOMO would likely be localized on the electron-rich oxygen atoms of the carboxylic acid and ether groups, as well as the π-bond of the allyl group. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the carbonyl group in the carboxylic acid. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

These predictions can be used to understand potential reaction pathways. For example, an electrophilic attack would be predicted to occur at the sites of highest HOMO density, while a nucleophilic attack would target the areas with the largest LUMO coefficients.

A hypothetical table of FMO data is presented below.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -8.5 | O (carboxyl), O (ether), C=C (allyl) |

| LUMO | -1.2 | C=O (carboxyl, π*) |

| HOMO-LUMO Gap | 7.3 | - |

This is a hypothetical table for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is a powerful tool for studying reaction mechanisms and calculating the energetics of reactions. mdpi.commdpi.com For 3-Prop-2-enyloxolane-3-carboxylic acid, DFT could be used to model various potential reactions, such as the deprotonation of the carboxylic acid, addition reactions to the allyl double bond, or ring-opening of the oxolane.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the mechanism of an acid-catalyzed ring-opening could be explored by modeling the protonation of the ether oxygen, followed by the breaking of a C-O bond, identifying the transition state for this process and calculating its energy. The influence of different solvents on the reaction energetics could also be modeled using continuum solvation models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Reactivity Trends (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular activity or property. nih.govmdpi.com While often used for biological activity, QSAR can also be applied to predict chemical reactivity trends.

For 3-Prop-2-enyloxolane-3-carboxylic acid, a QSAR model could be developed by creating a dataset of similar oxolane derivatives with known reactivity data for a specific reaction (e.g., the rate of esterification). A wide range of molecular descriptors would be calculated for each compound in the series, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed reactivity.

This model could then be used to predict the reactivity of new, unsynthesized oxolane derivatives, guiding the design of molecules with desired reactivity profiles. The model would also provide insight into which molecular properties are most influential for the reactivity of this class of compounds.

Prediction of Spectroscopic Parameters to Aid Elucidation

Computational methods can be used to predict spectroscopic data, which can be invaluable in confirming the structure of a synthesized compound. For 3-Prop-2-enyloxolane-3-carboxylic acid, key spectroscopic parameters could be calculated:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy. These calculations would help in assigning the peaks in an experimental spectrum to the specific atoms in the molecule, which can be challenging for complex structures.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated. This would predict the positions of key IR absorption bands, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the allyl group.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help in predicting the stability of different fragment ions, aiding in the interpretation of the fragmentation pattern observed in an experimental mass spectrum.

A hypothetical comparison of experimental versus predicted spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value |

| ¹³C NMR (C=O) | 175 ppm |

| ¹H NMR (COOH) | 11.5 ppm |

| IR (C=O stretch) | 1710 cm⁻¹ |

| IR (O-H stretch) | 3400 cm⁻¹ (broad) |

This is a hypothetical table for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation of 3 Prop 2 Enyloxolane 3 Carboxylic Acid and Its Derivatives

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the absolute configuration of its stereocenters. mtoz-biolabs.com

For a molecule like 3-Prop-2-enyloxolane-3-carboxylic acid, the CD spectrum is expected to exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the carboxylic acid group. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center.

The absolute configuration can be determined by comparing the experimental CD spectrum with that of a reference compound with a known configuration or with spectra predicted by quantum-chemical calculations. mtoz-biolabs.com However, the analysis of carboxylic acids using chiroptical methods can be complicated by intermolecular hydrogen bonding, which may lead to the formation of dimers or other aggregates. nih.gov This aggregation can significantly alter the observed CD spectrum. To mitigate these effects, measurements are often performed on derivatives, such as the corresponding sodium salt or anhydride, which simplifies spectral analysis. nih.gov

The process involves recording the CD spectrum and analyzing the absorption bands. mtoz-biolabs.com By comparing the sign of the observed Cotton effects to known examples or theoretical models, the absolute configuration (R or S) at the C3 position of the oxolane ring can be assigned. For instance, a positive Cotton effect at a specific wavelength for one enantiomer will be mirrored by a negative Cotton effect for its mirror image.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Associated Transition |

|---|---|---|---|

| (R)-enantiomer | ~210 | +Δε | n → π* of COOH |

| (S)-enantiomer | ~210 | -Δε | n → π* of COOH |

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

While mass spectrometry and basic 1D NMR (¹H and ¹³C) can confirm the molecular formula and basic carbon-hydrogen framework, advanced 2D NMR techniques are essential for detailed stereochemical and conformational analysis. researchgate.net For 3-Prop-2-enyloxolane-3-carboxylic acid and its derivatives, techniques such as COSY, HSQC, HMBC, and particularly NOESY/ROESY are indispensable. ipb.pt

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the oxolane ring and the prop-2-enyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbon (C3) and confirming the connectivity between the oxolane ring, the carboxylic acid, and the allyl group. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the most critical technique for stereochemical assignment. It detects protons that are close in space, irrespective of their bonding connectivity. For the oxolane ring, NOE correlations between the protons of the allyl group and the protons on the oxolane ring (e.g., at C2 and C4) can establish their relative orientation (i.e., whether they are on the same or opposite faces of the ring). This allows for the determination of the molecule's preferred conformation in solution.

For example, an NOE between a proton on the allyl group and a proton at the C2 position of the oxolane ring would indicate that these groups are spatially proximate, providing direct evidence for a specific conformation.

| Irradiated Proton(s) | Observed NOE (Proton) | Inferred Spatial Proximity |

|---|---|---|

| H on C5 of oxolane | H on C4 of oxolane | Confirms ring connectivity |

| H on C1' of allyl group | H on C2 of oxolane | Indicates relative stereochemistry/conformation |

| H on C1' of allyl group | H on C4 of oxolane | Indicates folding of the molecule |

Current Challenges and Future Research Directions in 3 Prop 2 Enyloxolane 3 Carboxylic Acid Chemistry

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the study of 3-prop-2-enyloxolane-3-carboxylic acid is the lack of highly efficient and selective methods for its synthesis. The construction of the core structure involves the formation of a five-membered ether ring and, crucially, the creation of a sterically congested quaternary carbon at the C3 position.

Current Challenges:

Quaternary Center Formation: The generation of all-carbon quaternary stereocenters is a well-known and formidable challenge in organic synthesis. nih.govresearchgate.net This difficulty arises from the steric hindrance imposed by the four carbon substituents, which impedes the approach of reagents and disfavors many standard carbon-carbon bond-forming reactions. nih.gov

Ring Cyclization: While intramolecular cyclization of an acyclic precursor is a common strategy for forming cyclic ethers, the kinetics for creating five-membered rings can be competitive with other side reactions. acs.orgnih.gov Ensuring high yields for the desired oxolane ring over other potential products requires carefully optimized conditions.

Lack of Asymmetric Methods: Controlling the absolute stereochemistry of the C3 center is paramount. Currently, there is a scarcity of established catalytic asymmetric methods specifically designed for the synthesis of this particular scaffold, which limits access to enantiomerically pure material for further studies.

Future Research Directions: Future efforts should be directed towards developing novel catalytic systems that can construct the 3-prop-2-enyloxolane-3-carboxylic acid core in a single, stereocontrolled operation. The development of transition-metal catalysis or organocatalysis could provide pathways to enantioselectively form the key C-C or C-O bonds. For instance, an intramolecular asymmetric allylic alkylation or an enantioselective oxa-Michael addition could be viable strategies.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Intramolecular Allylic Alkylation | High potential for enantioselectivity; direct formation of the quaternary center. | Catalyst development; control of regioselectivity. |

| Enantioselective Oxa-Michael Addition | Utilizes readily available starting materials. | Catalyst turnover; suppression of side reactions. |

| Catalytic [3+2] Cycloaddition | Rapid construction of the heterocyclic core. | Development of suitable three-carbon and two-atom synthons; stereocontrol. |

Exploration of Novel Reactivity Patterns

The 3-prop-2-enyloxolane-3-carboxylic acid molecule contains three distinct functional groups: the oxolane ether, the carboxylic acid, and the prop-2-enyl (allyl) alkene. While the individual reactivity of these groups is well-understood, their interplay within a single compact structure opens avenues for novel and potentially complex chemical transformations.

Current Challenges:

Chemoselectivity: The presence of multiple reactive sites complicates derivatization. For instance, reagents intended to react with the alkene may also interact with the carboxylic acid or the ether oxygen under certain conditions.

Intramolecular Reactivity: The proximity of the functional groups could lead to unexpected intramolecular reactions. For example, under acidic conditions, the alkene could potentially cyclize onto the carboxylic acid or the ether oxygen, leading to lactonization or bicyclic products.

Future Research Directions: A systematic investigation into the chemoselective modification of each functional group is a crucial next step. This would involve screening a wide range of reaction conditions to selectively target the alkene, the acid, or the ether. Furthermore, exploring the potential for controlled intramolecular cascade reactions could lead to the rapid synthesis of complex polycyclic structures from this simple starting scaffold. Transformations like iodolactonization, leveraging the alkene and carboxylic acid, could be a fruitful area of investigation.

| Functional Group | Potential Reactions | Future Exploration |

| Prop-2-enyl Group | Epoxidation, Dihydroxylation, Metathesis, Hydroformylation | Diastereoselective functionalization guided by the C3 stereocenter. |

| Carboxylic Acid | Esterification, Amidation, Reduction, Decarboxylation nih.gov | Use as a directing group for C-H activation on the oxolane ring. |

| Oxolane Ring | Ring-opening polymerization (under harsh conditions) | Catalytic ring-opening to form functionalized acyclic polymers. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and automated platforms to enhance efficiency, safety, and reproducibility. researchgate.netbeilstein-journals.org These technologies are particularly well-suited for reaction optimization and the rapid generation of compound libraries.

Current Challenges:

Technology Adoption: The synthesis of 3-prop-2-enyloxolane-3-carboxylic acid and its derivatives has not yet been adapted for continuous flow or automated systems. Batch-based synthesis remains the standard, which can be time-consuming and difficult to scale.

Process Optimization: Translating a multi-step batch synthesis into a continuous flow process requires significant optimization of parameters such as flow rate, temperature, residence time, and reagent mixing. researchgate.net

Addressing Stereochemical Challenges in Complex Derivatization

The single stereocenter at the C3 position of 3-prop-2-enyloxolane-3-carboxylic acid can influence the stereochemical outcome of reactions at other positions in the molecule, a concept known as substrate control. Effectively controlling the stereochemistry during derivatization is essential for creating complex, well-defined three-dimensional structures.

Current Challenges:

Diastereoselectivity: Functionalizing the allyl group or other parts of the molecule can lead to the formation of new stereocenters. Achieving high diastereoselectivity is often difficult without the use of chiral catalysts or auxiliaries. nih.gov

Stereochemical Analysis: The unambiguous determination of the relative and absolute stereochemistry of complex derivatives can be challenging, often requiring advanced techniques like X-ray crystallography. nih.gov

Future Research Directions: Research should focus on leveraging the existing stereocenter to direct the stereochemical outcome of subsequent reactions. For example, studying the diastereoselectivity of epoxidation or dihydroxylation of the allyl group could reveal the directing influence of the substituents at C3. Combining substrate control with catalyst control (matched and mismatched cases) would provide a powerful toolkit for accessing all possible stereoisomers of a given derivative. This systematic approach is crucial for building structure-activity relationships in biological studies. nih.gov

Computational Design of New Catalysts and Reactions

Computational chemistry has become an indispensable tool for modern synthetic chemistry, enabling the rational design of catalysts and the prediction of reaction outcomes. mdpi.comresearchgate.net Applying these methods to the chemistry of 3-prop-2-enyloxolane-3-carboxylic acid could significantly accelerate progress.

Current Challenges:

Model Accuracy: The accuracy of computational models is highly dependent on the level of theory and the computational resources available. Modeling complex reaction pathways, especially those involving transition metals, remains a non-trivial task.

Lack of Experimental Data: Computational predictions are most powerful when they can be validated against experimental data. For a relatively unexplored molecule like this, the lack of a robust experimental dataset makes it difficult to benchmark and refine theoretical models.

Future Research Directions: Future work should involve a synergistic approach combining computational modeling and experimental validation. Density Functional Theory (DFT) calculations can be employed to:

Design Enantioselective Catalysts: Model the transition states of potential catalytic cycles to identify catalysts that can selectively produce one enantiomer of the target molecule. ethz.ch

Predict Reactivity and Selectivity: Calculate the activation barriers for various potential reaction pathways to predict the chemo-, regio-, and diastereoselectivity of derivatization reactions.

Understand Conformational Effects: Analyze the stable conformations of the molecule and its derivatives to understand how its three-dimensional shape influences reactivity.

The combination of predictive modeling with targeted experiments will undoubtedly lead to a more profound understanding of the chemistry of 3-prop-2-enyloxolane-3-carboxylic acid and pave the way for the rational design of novel synthetic methodologies. mdpi.comethz.ch

Q & A

Q. What are the recommended synthetic routes for 3-prop-2-enyloxolane-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via functionalization of the oxolane (tetrahydrofuran) ring. Key steps include:

- Oxidation : Use catalytic oxidants (e.g., KMnO₄ or Ru-based catalysts) to generate oxo derivatives while preserving the carboxylic acid group .

- Substitution : Introduce substituents via nucleophilic or electrophilic reactions, depending on the target derivatives (e.g., halogenation for furan analogs) . Optimization involves controlling reaction temperature (20–80°C) and solvent polarity (polar aprotic solvents enhance substitution yields). Monitor intermediates via TLC or HPLC to avoid over-oxidation.

Q. How should researchers characterize the structural integrity of 3-prop-2-enyloxolane-3-carboxylic acid derivatives?

Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to confirm the oxolane ring geometry and propenyl linkage. The carboxylic proton typically appears as a broad peak at δ 10–12 ppm .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-prop-2-enyloxolane-3-carboxylic acid in cycloaddition reactions?

Apply density functional theory (DFT) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in Diels-Alder reactions.

- Simulate transition states for ring-opening reactions, focusing on strain energy in the oxolane ring . Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters.

Q. What strategies resolve contradictions in spectroscopic data for reduced derivatives of this compound?

Discrepancies in -NMR shifts for saturated analogs may arise from:

- Conformational isomerism : Use variable-temperature NMR to identify dynamic equilibria between chair and twist-boat oxolane conformers.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts . Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and single-crystal XRD for unambiguous assignments.

Q. How to design a multi-step synthesis incorporating this compound as a chiral building block?

- Step 1 : Enantioselective synthesis via asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes).

- Step 2 : Coupling with amino acids via EDC/HOBt-mediated amide bond formation.

- Step 3 : Purify intermediates using chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling this compound in acidic or oxidizing conditions?

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and acid-resistant lab coats to mitigate skin corrosion risks (classified under CLP Category 1 H314) .

- Ventilation : Use fume hoods to prevent inhalation of vapors during reflux or distillation.

- Spill management : Neutralize spills with sodium bicarbonate before disposal .

Q. How to troubleshoot low yields in carboxylate salt formation?

- pH control : Maintain pH 7–8 during neutralization to avoid decarboxylation.

- Counterion selection : Use Na⁺ or K⁺ ions for aqueous solubility; Li⁺ may precipitate due to smaller ionic radius.

- Drying : Employ anhydrous MgSO₄ or molecular sieves to remove residual water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.